Dodecyltrimethoxysilane
Overview
Description
Dodecyltrimethoxysilane is an organosilicon compound with the chemical formula C15H34O3Si. It is a colorless liquid with no significant odor and is known for its excellent solubility in water and many organic solvents. This compound is primarily used as a surface modifier and coupling agent in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials .
Mechanism of Action
Target of Action
Dodecyltrimethoxysilane (DTMS) is primarily used as a surface modifier . Its primary targets are various surfaces, including metals like magnesium and materials like stone . The compound is used to modify these surfaces to enhance their properties, such as corrosion resistance and hydrophobicity .
Mode of Action
DTMS interacts with its targets through a process known as one-step electrodeposition . This process involves the construction of a superhydrophobic and corrosion-resistant coating with hierarchical macro/nanostructures on the target surface . The compound forms alkylsiloxane-based films that can be used to tune the wettability and facilitate a variety of surfaces with hydrophobicity .
Biochemical Pathways
The biochemical pathways involved in the action of DTMS are primarily related to surface chemistry. The compound forms a coating on the target surface, altering its physical and chemical properties . The exact biochemical pathways are complex and depend on the specific application and environment.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be inferred from its use. The compound is applied directly to the target surface, where it is absorbed and distributed to form a protective coating
Result of Action
The action of DTMS results in the formation of a superhydrophobic and corrosion-resistant coating on the target surface . This coating greatly reduces the contact area between the substrate and water, enhancing the anti-corrosion performance of the substrate . The coating also has excellent self-cleaning performance .
Action Environment
The action of DTMS is influenced by environmental factors. For instance, the compound has been shown to be chemically stable in corrosive media . Additionally, the addition of nanoparticles like SiO2 and TiO2 can improve the thermal stability of the coatings . The compound’s action, efficacy, and stability can therefore be influenced by factors such as temperature, light, and chemical conditions .
Biochemical Analysis
Biochemical Properties
Dodecyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces to enhance hydrophobicity. It interacts with various biomolecules, including proteins and enzymes, through its silane groups. These interactions often involve the formation of covalent bonds with hydroxyl groups on the surface of biomolecules, leading to changes in their structural and functional properties . For example, this compound can form stable bonds with silica nanoparticles, enhancing their dispersion and compatibility in biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-modified surfaces can alter cell adhesion and proliferation by modifying the extracellular matrix . Additionally, it has been observed to impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites or altering their conformation . For example, this compound can inhibit the activity of certain hydrolases by forming covalent bonds with their active site residues . This modification can lead to changes in enzyme kinetics and overall metabolic flux.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound-coated surfaces maintain their hydrophobicity and anti-corrosion properties over extended periods . Prolonged exposure to environmental factors such as UV light and temperature fluctuations can lead to gradual degradation and loss of functionality . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including changes in cell morphology and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance biocompatibility and promote tissue integration . At high doses, this compound can exhibit toxic effects, including inflammation and cytotoxicity . Threshold effects have been identified, where specific concentrations of this compound lead to significant changes in cellular and tissue responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, including the plasma membrane and endoplasmic reticulum . These interactions facilitate its accumulation in target tissues and influence its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Dodecyltrimethoxysilane is typically synthesized through a silanation reaction. One common method involves reacting dodecyltrichlorosilane with methanol. The reaction proceeds as follows:
[ \text{C12H25SiCl3} + 3\text{CH3OH} \rightarrow \text{C12H25Si(OCH3)3} + 3\text{HCl} ]
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane. Industrial production methods often involve the use of specialized reactors to control the reaction temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Dodecyltrimethoxysilane undergoes several types of chemical reactions, including:
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Hydrolysis and Condensation: : In the presence of water, this compound hydrolyzes to form silanol groups, which can further condense to form siloxane bonds. This reaction is commonly used in the formation of silane coupling agents and surface coatings.
[ \text{C12H25Si(OCH3)3} + 3\text{H2O} \rightarrow \text{C12H25Si(OH)3} + 3\text{CH3OH} ] [ 2\text{C12H25Si(OH)3} \rightarrow \text{C12H25Si-O-SiC12H25} + 3\text{H2O} ]
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Substitution Reactions: : this compound can undergo substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding silane derivatives.
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Oxidation and Reduction: : While this compound is relatively stable, it can undergo oxidation under harsh conditions to form silanols and siloxanes. Reduction reactions are less common but can occur in the presence of strong reducing agents .
Scientific Research Applications
Dodecyltrimethoxysilane has a wide range of applications in scientific research and industry:
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Surface Modification: : It is widely used to modify the surface properties of materials, making them hydrophobic or oleophobic. This is particularly useful in the production of superhydrophobic coatings for textiles, glass, and metals .
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Nanocomposite Materials: : this compound is used to enhance the properties of nanocomposite materials. For example, it can be combined with nanoparticles like titanium dioxide and silicon dioxide to create durable, superhydrophobic coatings for stone protection .
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Corrosion Resistance: : The compound is used to create corrosion-resistant coatings on metals, such as magnesium alloys. These coatings provide excellent protection against environmental degradation .
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Biomedical Applications: : In the field of biomedicine, this compound is used to modify the surface of biomaterials to improve their biocompatibility and reduce protein adsorption .
Comparison with Similar Compounds
Dodecyltrimethoxysilane is often compared with other alkylsilane compounds, such as octadecyltrimethoxysilane and hexadecyltrimethoxysilane. While these compounds share similar chemical properties, this compound is unique in its balance of hydrophobicity and reactivity. It provides a good compromise between the longer-chain silanes, which offer higher hydrophobicity but lower reactivity, and the shorter-chain silanes, which are more reactive but less hydrophobic .
Similar Compounds
- Octadecyltrimethoxysilane
- Hexadecyltrimethoxysilane
- Tetradecyltrimethoxysilane
These compounds are used in similar applications but are chosen based on the specific requirements of the application, such as the desired level of hydrophobicity and the reactivity needed for surface modification .
Properties
IUPAC Name |
dodecyl(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-19(16-2,17-3)18-4/h5-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPWMSBAGXEGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123634-68-4 | |
Record name | Silane, dodecyltrimethoxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123634-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00184718 | |
Record name | Dodecyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3069-21-4 | |
Record name | Dodecyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3069-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dodecyltrimethoxysilane interact with its target surfaces?
A1: this compound interacts with target surfaces through a process called silanization. The methoxy groups (-OCH3) of DTMS undergo hydrolysis in the presence of moisture, forming silanol groups (-SiOH). These silanol groups can then condense with hydroxyl groups (-OH) present on the target surface, forming strong covalent Si-O-Si bonds. [, , ]
Q2: What are the downstream effects of DTMS modification on a material's properties?
A2: DTMS modification introduces hydrophobic dodecyl chains onto the target surface. This change in surface chemistry leads to enhanced hydrophobicity, improved adhesion with polymers, and altered surface energy. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C15H36O3Si, and its molecular weight is 292.52 g/mol. []
Q4: What spectroscopic data are useful for characterizing this compound?
A4: Fourier transform infrared spectroscopy (FTIR) is commonly used to characterize DTMS. Characteristic peaks for Si-O-Si, Si-C, and C-H bonds can be observed. Additionally, 1H-NMR and 28Si-NMR can provide detailed structural information about DTMS. [, , ]
Q5: How does DTMS perform in different environments and what are its typical applications?
A5: DTMS demonstrates excellent compatibility with various materials, including silica, metals, and polymers. It enhances the hydrophobicity and stability of surfaces, making them suitable for applications in coatings, adhesives, composites, and textiles. [, , , ]
Q6: What strategies can be employed to enhance the stability of DTMS coatings?
A7: The stability of DTMS coatings can be improved by using crosslinking agents like tetraethoxysilane (TEOS) or by controlling the curing temperature and time during the silanization process. [, ]
Q7: Does this compound exhibit any catalytic activity?
A8: While not a catalyst itself, DTMS can be used to modify the surface of catalyst supports. For instance, immobilizing heptamolybdate catalysts on DTMS-modified silica has been shown to enhance their activity and stability in glucose epimerization reactions. []
Q8: How is computational chemistry being employed in DTMS research?
A9: Reactive molecular dynamics (MD) simulations using force fields like ReaxFF have been utilized to study the mechanism of DTMS monolayer formation on silica surfaces at the molecular level. These simulations provide insights into the kinetics of silanization and the influence of alkyl chain length on monolayer morphology. []
Q9: What formulation strategies can be used to improve DTMS stability or solubility?
A12: DTMS is typically supplied as a solution in organic solvents like toluene or xylene. To improve stability, it can be stored under anhydrous conditions and protected from light. For specific applications, it can be formulated with suitable catalysts or additives to control the hydrolysis and condensation reactions during silanization. [, ]
Q10: What safety precautions are necessary when handling DTMS?
A13: DTMS should be handled with care as it can cause skin and eye irritation. It is crucial to wear appropriate personal protective equipment, such as gloves and goggles, when working with DTMS. It is also important to ensure adequate ventilation and avoid contact with oxidizing agents. [, ]
Q11: Are there any specific environmental concerns associated with DTMS?
A14: While DTMS itself is not considered highly toxic, it is essential to dispose of it properly and avoid releasing it into the environment. The production and use of DTMS should adhere to relevant environmental regulations. []
Q12: How can the presence and amount of DTMS on a modified surface be analyzed?
A15: Various analytical techniques can be used to characterize DTMS-modified surfaces. X-ray photoelectron spectroscopy (XPS) can confirm the presence of silicon and carbon from DTMS, while atomic force microscopy (AFM) can visualize the surface morphology and roughness changes. Contact angle measurements are commonly employed to quantify the change in hydrophobicity. [, , ]
Q13: What is the environmental fate of DTMS and how can its impact be mitigated?
A16: Information regarding the environmental fate and ecotoxicological effects of DTMS is limited. Responsible handling, use, and disposal practices are crucial to minimize any potential negative impacts on the environment. Research into biodegradable alternatives and effective waste management strategies is essential for sustainable utilization of DTMS. [, ]
Q14: What are some important resources for researchers studying DTMS?
A14: Essential resources include:
- Research Groups: Numerous academic and industrial research groups worldwide are actively investigating silane chemistry and applications, providing a platform for collaboration and knowledge exchange. [, ]
Q15: How has the use of DTMS evolved over time?
A19: The application of silane coupling agents, including DTMS, has expanded significantly since their initial development in the mid-20th century. Early applications primarily focused on glass fiber reinforcement in polymers. Over time, their use has expanded to a wide range of fields, driven by the need for improved material properties and performance in areas like coatings, adhesives, and composites. []
Q16: How is DTMS research contributing to advancements in other fields?
A16: The unique properties of DTMS and its ability to modify surface characteristics have spurred cross-disciplinary research and collaborations. Its applications span diverse fields, including:
- Materials Science: Developing superhydrophobic surfaces, enhancing the mechanical properties of composites, and creating functional coatings. [, , ]
- Nanotechnology: Modifying the surface of nanoparticles for targeted drug delivery, biosensing, and catalysis. [, ]
- Environmental Science: Developing materials for oil-water separation and pollution remediation. [, ]
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